molecular formula C7H8BrNO B2500878 2-Amino-6-bromo-4-methylphenol CAS No. 343269-51-2

2-Amino-6-bromo-4-methylphenol

Cat. No.: B2500878
CAS No.: 343269-51-2
M. Wt: 202.051
InChI Key: ZOYLGWDCRVRFCO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-4-methylphenol is an aromatic organic compound that belongs to the class of substituted phenols It is characterized by the presence of an amino group at the second position, a bromine atom at the sixth position, and a methyl group at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4-methylphenol can be achieved through several methods. One common approach involves the bromination of 2-Amino-4-methylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions. This can lead to the formation of various substituted phenols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenols with different functional groups.

Scientific Research Applications

2-Amino-6-bromo-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Amino-4-bromophenol
  • 2-Amino-5-bromo-4,6-dimethylpyridine
  • 4-Bromophenol

Comparison: 2-Amino-6-bromo-4-methylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to 2-Amino-4-bromophenol, the presence of the methyl group at the fourth position in this compound can lead to different steric and electronic effects, impacting its interactions with other molecules. Similarly, the additional methyl groups in 2-Amino-5-bromo-4,6-dimethylpyridine can further alter its properties and applications.

Properties

IUPAC Name

2-amino-6-bromo-4-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYLGWDCRVRFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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